Loxoprofen Ethoxy Carbonyl Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loxoprofen Ethoxy Carbonyl Methyl Ester is a derivative of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is primarily used in the treatment of pain and inflammation associated with musculoskeletal conditions. The compound is known for its effectiveness in reducing pain, fever, and inflammation by inhibiting the cyclooxygenase (COX) enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Loxoprofen Ethoxy Carbonyl Methyl Ester typically involves the esterification of loxoprofen with ethoxy carbonyl methyl ester. The reaction is carried out under acidic or basic conditions, with the use of catalysts to speed up the process. The esterification reaction involves the reaction of loxoprofen with ethoxy carbonyl methyl ester in the presence of a strong acid catalyst, such as sulfuric acid, or a base catalyst, such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Loxoprofen Ethoxy Carbonyl Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to form loxoprofen and ethoxy carbonyl methyl alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Loxoprofen and ethoxy carbonyl methyl alcohol.
Oxidation: Various oxidation products, depending on the specific conditions.
Reduction: Alcohol derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Loxoprofen Ethoxy Carbonyl Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of loxoprofen derivatives.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties, and its potential use in treating various inflammatory conditions.
Industry: Used in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds
Wirkmechanismus
Loxoprofen Ethoxy Carbonyl Methyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins, prostacyclin, and thromboxane. These mediators play a key role in the inflammatory response, pain sensation, and fever. By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID that inhibits COX enzymes but has a different chemical structure.
Naproxen: Similar to ibuprofen, it is used to treat pain and inflammation but has a longer half-life.
Ketoprofen: Another propionic acid derivative with similar anti-inflammatory properties.
Uniqueness
Loxoprofen Ethoxy Carbonyl Methyl Ester is unique in its rapid conversion to its active form in the body, providing quick relief from pain and inflammation. Its ester form also allows for different routes of administration, including oral and transdermal, making it versatile in clinical use .
Eigenschaften
Molekularformel |
C19H24O5 |
---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
ethyl 1-[[4-(1-methoxy-1-oxopropan-2-yl)phenyl]methyl]-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C19H24O5/c1-4-24-18(22)19(11-5-6-16(19)20)12-14-7-9-15(10-8-14)13(2)17(21)23-3/h7-10,13H,4-6,11-12H2,1-3H3 |
InChI-Schlüssel |
HJPYJGPAWARAIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCC1=O)CC2=CC=C(C=C2)C(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.